molecular formula C8H15N3 B14048990 4-ethyl-1-isopropyl-1H-pyrazol-5-amine

4-ethyl-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B14048990
M. Wt: 153.22 g/mol
InChI Key: FEORSNKCTGNLRW-UHFFFAOYSA-N
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Description

4-ethyl-1-isopropyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific ethyl and isopropyl substitutions, offers distinct chemical and biological properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by alkylation to introduce the ethyl and isopropyl groups . The reaction conditions often require the use of catalysts such as alumina-silica-supported MnO2 and solvents like water or organic solvents under mild to moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethyl-1-isopropyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 4-ethyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of enzymes or blocking receptor-ligand interactions. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-1-isopropyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The ethyl and isopropyl groups influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other pyrazole derivatives .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-ethyl-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-7-5-10-11(6(2)3)8(7)9/h5-6H,4,9H2,1-3H3

InChI Key

FEORSNKCTGNLRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1)C(C)C)N

Origin of Product

United States

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